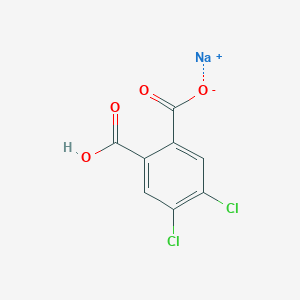

4,5-Dichlorophthalic acid monosodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,5-Dichlorophthalic acid monosodium salt is a chemical compound with the molecular formula C8H3Cl2NaO4. It is derived from 4,5-Dichlorophthalic acid, which is a chlorinated derivative of phthalic acid. This compound is known for its unique properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4,5-Dichlorophthalic acid monosodium salt typically involves the chlorination of phthalic acid. One common method includes the reaction of phthalic anhydride with chlorine in an aqueous solution of caustic soda at low temperatures (10-15°C). This process yields a mixture of chlorinated phthalic acids, which can be further purified to obtain the desired product .

Another method involves the interaction of phthalic anhydride with sodium hypochlorite in the presence of sodium chloride and sodium acetate. The reaction is carried out at temperatures between 60-70°C, followed by cooling and separation of the target product .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes. These methods are optimized to maximize yield and minimize impurities. The use of advanced purification techniques, such as crystallization and recrystallization, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichlorophthalic acid monosodium salt undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form higher oxidation state products.

Reduction: Reduction reactions can convert it into less chlorinated derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated derivatives of phthalic acid. These products have distinct properties and can be used in different applications .

Scientific Research Applications

4,5-Dichlorophthalic acid monosodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Dichlorophthalic acid monosodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, depending on the context and concentration of the compound .

Comparison with Similar Compounds

Similar Compounds

4,5-Dichlorophthalic acid: The parent compound, which shares similar chemical properties but lacks the sodium salt component.

3,4-Dichlorophthalic acid: Another chlorinated derivative with different substitution patterns on the aromatic ring.

2,3-Dichlorophthalic acid: A compound with chlorination at different positions, leading to distinct chemical behavior.

Uniqueness

4,5-Dichlorophthalic acid monosodium salt is unique due to its specific chlorination pattern and the presence of the sodium salt. This combination imparts distinct solubility, reactivity, and stability properties, making it suitable for specialized applications in research and industry .

Biological Activity

4,5-Dichlorophthalic acid monosodium salt (CAS Number: 88389-96-2) is a derivative of phthalic acid that has garnered interest due to its potential biological activities. This compound is primarily studied for its antimicrobial and anti-inflammatory properties, which could have implications in various therapeutic applications.

- Molecular Formula : C₈H₃Cl₂NaO₄

- Molecular Weight : 257.003 g/mol

- Density : Not available

- Boiling Point : Not available

- Melting Point : Not available

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies involving various bacterial strains, the compound demonstrated effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL, suggesting a moderate level of activity compared to standard antibiotics .

Anti-inflammatory Properties

In vitro assays have shown that the compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This effect was attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response .

The biological activity of this compound is thought to involve its interaction with specific molecular targets. The compound can modulate enzyme activity and receptor interactions, leading to its observed antimicrobial and anti-inflammatory effects. The exact pathways remain under investigation, but initial findings suggest that it may interfere with bacterial cell wall synthesis and inflammatory mediator release .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their effectiveness .

Case Study 2: Inflammation Reduction

In a controlled laboratory setting, researchers assessed the anti-inflammatory effects of this compound on human peripheral blood mononuclear cells (PBMCs). The study found that treatment with this compound significantly lowered levels of inflammatory markers compared to untreated controls .

Data Summary

Properties

Molecular Formula |

C8H3Cl2NaO4 |

|---|---|

Molecular Weight |

257.00 g/mol |

IUPAC Name |

sodium;2-carboxy-4,5-dichlorobenzoate |

InChI |

InChI=1S/C8H4Cl2O4.Na/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10;/h1-2H,(H,11,12)(H,13,14);/q;+1/p-1 |

InChI Key |

DSGYKFHTOCXJAB-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)C(=O)[O-])C(=O)O.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.